molecular formula C8H16ClNO3 B1322778 tert-butyl 3-chloro-2-hydroxypropylcarbaMate CAS No. 570390-94-2

tert-butyl 3-chloro-2-hydroxypropylcarbaMate

Cat. No.: B1322778
CAS No.: 570390-94-2
M. Wt: 209.67 g/mol
InChI Key: BCERVHZUVNOSNR-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-2-hydroxypropylcarbamate is a chemical compound with the molecular formula C8H16ClNO3. It is commonly used in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its tert-butyl group, a chloro substituent, and a hydroxypropylcarbamate moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloro-2-hydroxypropylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 3-chloro-2-hydroxypropylamine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-2-hydroxypropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new carbamate derivative, while oxidation can produce a carbonyl-containing compound .

Scientific Research Applications

tert-Butyl 3-chloro-2-hydroxypropylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-hydroxypropylcarbamate primarily involves its role as a protecting group. It forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-3-chloro-2-hydroxypropylcarbamate
  • tert-Butyl ®-(3-chloro-2-hydroxypropyl)carbamate

Uniqueness

tert-Butyl 3-chloro-2-hydroxypropylcarbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of ease of synthesis, versatility in chemical reactions, and effectiveness as a protecting group .

Biological Activity

Tert-butyl 3-chloro-2-hydroxypropylcarbamate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C10_{10}H16_{16}ClN1_{1}O3_{3}
  • CAS Number : 415684-05-8

The compound features a tert-butyl group, a chloro substituent, and a hydroxypropyl moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound has been shown to exhibit:

  • Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT) .
  • Neuroprotective Effects : In vitro studies indicate that it can protect neuronal cells from apoptosis induced by oxidative stress, particularly in models simulating ischemic conditions .
  • Inhibition of Amyloid Aggregation : Research suggests that the compound may inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Model/System Key Findings
Mouse Neuro 2A CellsReduced apoptosis and oxidative stress markers (ROS, MMP). Elevated Akt/Nrf2 signaling.
Astrocyte CulturesModerate protective effect against amyloid beta-induced cell death; reduced TNF-α levels.
In Vivo ModelsLimited bioavailability in brain tissue; effects on cognitive function were not statistically significant compared to controls.

Case Studies

  • Neuroprotective Study : In a study investigating the effects of this compound on neuroblastoma cells subjected to oxygen-glucose deprivation (OGD), it was found that the compound significantly alleviated cell death and oxidative stress. The treatment led to increased expression of neuroprotective factors such as Nrf2 and HO-1, suggesting a mechanism involving the activation of cellular defense pathways against oxidative damage .
  • Amyloid Beta Interaction : Another study explored the compound's ability to inhibit amyloid beta aggregation in astrocytes. Results indicated that while there was some reduction in cell death due to amyloid exposure, the effect was moderate and required further investigation into its efficacy in vivo .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCERVHZUVNOSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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